molecular formula C12H15NOS B7474718 1-(Azetidin-1-yl)-2-(2-methylphenyl)sulfanylethanone

1-(Azetidin-1-yl)-2-(2-methylphenyl)sulfanylethanone

Cat. No. B7474718
M. Wt: 221.32 g/mol
InChI Key: HVSIIDFEQAPFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2-methylphenyl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is also known as AZETE and is a member of the sulfonamide family of compounds.

Mechanism of Action

The mechanism of action of AZETE is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell growth and proliferation. It also disrupts the cell cycle of cancer cells, leading to programmed cell death.
Biochemical and Physiological Effects:
AZETE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It also disrupts the cell cycle of cancer cells, leading to programmed cell death. In addition, AZETE has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZETE in lab experiments is its potential for use in the development of new cancer treatments and antibiotics. However, one of the limitations of AZETE is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of AZETE. One area of research is the development of new cancer treatments that incorporate AZETE. Another area of research is the development of new antibiotics that incorporate AZETE. Additionally, further studies are needed to fully understand the mechanism of action of AZETE and its potential applications in other areas of medicine.
In conclusion, AZETE is a promising compound with potential applications in the field of medicine. Its anticancer and antibacterial properties make it a promising candidate for the development of new cancer treatments and antibiotics. Further research is needed to fully understand the mechanism of action of AZETE and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of AZETE involves the reaction of 2-(2-methylphenylsulfanyl)acetic acid with azetidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of AZETE as a white solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

AZETE has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that AZETE has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
AZETE has also been studied for its potential in treating bacterial and fungal infections. Studies have shown that AZETE has antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-10-5-2-3-6-11(10)15-9-12(14)13-7-4-8-13/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSIIDFEQAPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2-methylphenyl)sulfanylethanone

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